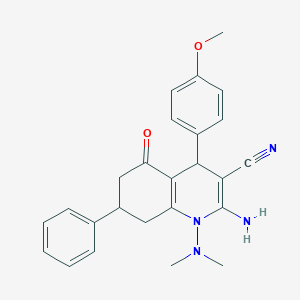

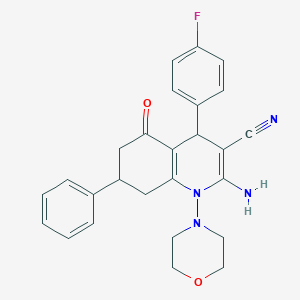

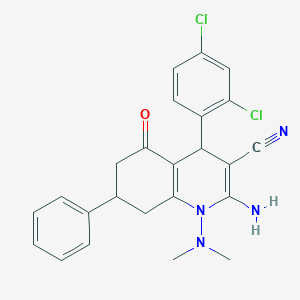

![molecular formula C30H27FN2O2S B303819 N-(3-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303819.png)

N-(3-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMISO and has been studied extensively for its ability to target hypoxic cells in tumors and its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of FMISO involves its ability to selectively bind to hypoxic cells in tumors. Hypoxic cells are characterized by low oxygen levels, which can lead to genetic mutations and resistance to traditional cancer treatments. FMISO binds to these cells and accumulates in the tumor tissue, allowing for the identification of hypoxic regions in PET imaging.

Biochemical and Physiological Effects:

FMISO has been shown to have minimal toxicity and is well tolerated by patients. The compound is rapidly cleared from the body and does not accumulate in healthy tissue. FMISO has been shown to have a high affinity for hypoxic cells in tumors and can accurately identify these cells in PET imaging.

Advantages and Limitations for Lab Experiments

FMISO has several advantages for use in lab experiments. The compound is easy to synthesize and can be used in a variety of applications, including PET imaging and cancer treatment. However, FMISO has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on FMISO. The compound has potential applications in cancer treatment, as well as other fields such as neurology and cardiology. Further research is needed to fully understand the mechanism of action of FMISO and its potential uses in these areas. Additionally, new synthesis methods and modifications to the compound may improve its effectiveness and reduce its cost.

Synthesis Methods

The synthesis of FMISO involves the reaction of 3-fluoroaniline with 4-(methylsulfanyl)benzaldehyde to form an intermediate product. The intermediate product is then reacted with 1,2,3,4-tetrahydroquinoline-5-carboxylic acid to form the final product, FMISO. The synthesis of FMISO is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

FMISO has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively target hypoxic cells in tumors, which are often resistant to radiation therapy and chemotherapy. FMISO can be used as a radiotracer in positron emission tomography (PET) imaging to identify hypoxic regions in tumors. This information can be used to guide treatment decisions and improve patient outcomes.

properties

Product Name |

N-(3-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |

|---|---|

Molecular Formula |

C30H27FN2O2S |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C30H27FN2O2S/c1-18-27(30(35)33-23-10-6-9-22(31)17-23)28(20-11-13-24(36-2)14-12-20)29-25(32-18)15-21(16-26(29)34)19-7-4-3-5-8-19/h3-14,17,21,28,32H,15-16H2,1-2H3,(H,33,35) |

InChI Key |

XHSOXKKLXRAJSS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=CC(=CC=C5)F |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=CC(=CC=C5)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

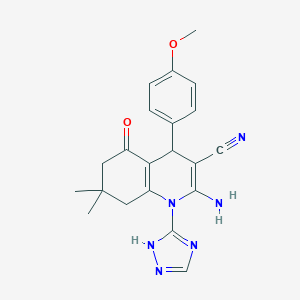

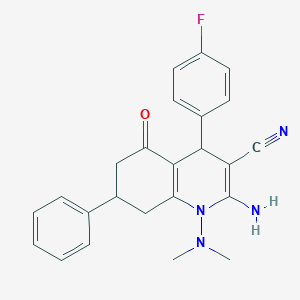

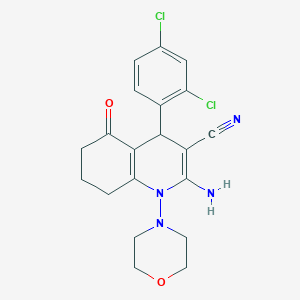

![2-Amino-1-(dimethylamino)-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303749.png)

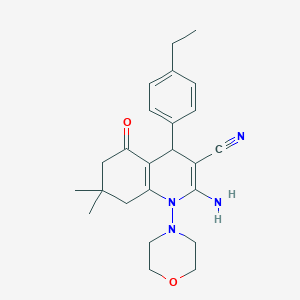

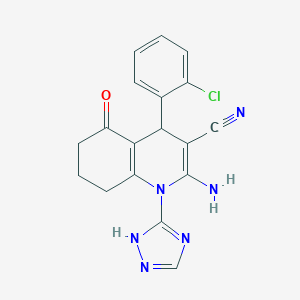

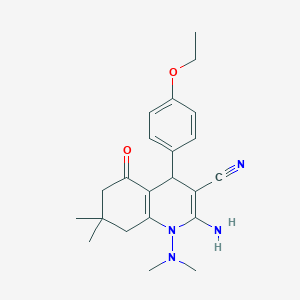

![2-Amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303751.png)